Z-Ile-ONp
Overview
Description
Molecular Structure Analysis
The molecular structure of Z-Ile-ONp consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact mass is 386.147797 Da and the average mass is 386.398 Da .Physical And Chemical Properties Analysis
Z-Ile-ONp has a density of 1.2±0.1 g/cm3, a boiling point of 561.3±45.0 °C at 760 mmHg, and a flash point of 293.2±28.7 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . The polar surface area is 110 Å2 .Scientific Research Applications
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Peptide Synthesis
- Z-Ile-ONp, also known as Z-L-isoleucine 4-nitrophenyl ester, is used in the field of peptide synthesis .
- It is a type of amino acid, resin, and reagent used for peptide synthesis .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of using Z-Ile-ONp in peptide synthesis are not specified in the source .
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Optical Nuclear Polarization (ONP) Spectroscopy
- Z-Ile-ONp is used in the field of ONP spectroscopy to study defects in silicon .
- The ONP technique requires the creation of an electron system in spin nonequilibrium, where the orientation of lattice nuclei is governed by hyperfine interaction .
- It has been established that ONP does not involve conduction electrons and is due, instead, to the hyperfine interaction of optically oriented electrons captured on defects with neighboring lattice nuclei .
- A model of a deep defect’s symmetry changing C 3V → C 1h → D 2d with its charge state (D − → D 0 → D +) is proposed to account for the observed optically induced quenching and regeneration of Au 0 centers .
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Enzyme Kinetics Monitoring
- Z-Ile-ONp is used in the field of enzyme kinetics monitoring .
- The substrate ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is hydrolyzed by β-gal to form the yellow chromophore ortho-nitrophenol (ONP), and endpoint absorbance is determined at 420 nm .
- To monitor the reaction in real time, a kinetics experiment was performed on the Thermo ScientificTM NanoDropTM OneC UV-Vis Spectrophotometer .
- The outcomes or results of using Z-Ile-ONp in enzyme kinetics monitoring are not specified in the source .
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Antimicrobial Peptides Synthesis
- Z-Ile-ONp is used in the field of antimicrobial peptides synthesis .
- In this study, the enzymatic synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ) which is the precursor of Ile-Gln (IQ), a new antibacterial dipeptide, was reported .
- A partially purified proteolytic extract from the fruits of Solanum granuloso leprosum, named granulosain, proved to be a robust biocatalyst for the synthesis of Z-IQ .
- After cleaving and purifying IQ dipeptide, antimicrobial activity was assayed against several bacterial strains, and MIC values between 118±0.01 μg/mL and 133.7±0.05 μg/mL were obtained .
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Nanoparticle Synthesis
- Z-Ile-ONp is used in the field of nanoparticle synthesis .
- Nanoparticles can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .
- In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .
- The outcomes or results of using Z-Ile-ONp in nanoparticle synthesis are not specified in the source .
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On-Chip Lasers
- Z-Ile-ONp is used in the field of on-chip lasers .
- Integrated silicon photonics has sparked a significant ramp-up of investment in both academia and industry as a scalable, power-efficient, and eco-friendly solution .
- At the heart of this platform is the light source, which in itself, has been the focus of research and development extensively .
- This paper sheds light and conveys our perspective on the current state-of-the-art in different aspects of application-driven on-chip silicon lasers .
Safety And Hazards
Z-Ile-ONp is for R&D use only and not for medicinal, household or other use . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4-nitrophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-3-14(2)18(21-20(24)27-13-15-7-5-4-6-8-15)19(23)28-17-11-9-16(10-12-17)22(25)26/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)/t14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZCCJYUBNBMK-KSSFIOAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ile-ONp | |
CAS RN |
2130-99-6 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2130-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-nitrophenyl N-[(benzyloxy)carbonyl]-L-isoleucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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